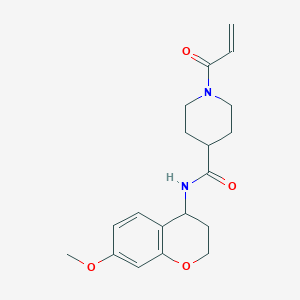
N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MCHP, is a novel compound that has been gaining attention in the field of medicinal chemistry. MCHP is a synthetic derivative of piperidine that has been shown to exhibit promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Mecanismo De Acción
The mechanism of action of N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell migration and invasion. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. These properties may be beneficial in the treatment of various diseases, including neurodegenerative disorders and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to be stable under various conditions, which makes it a useful tool for studying its effects in vitro. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is in the development of this compound-based therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical trials.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. Its anti-tumor activity, anti-inflammatory and antioxidant properties, and relatively simple synthesis method make it a useful tool for studying its effects in vitro. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include piperidine, 4-chlorobutyryl chloride, and 7-methoxy-4-hydroxychromen-2-one. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, which are then converted to this compound. The final product is purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(7-methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-18(22)21-9-6-13(7-10-21)19(23)20-16-8-11-25-17-12-14(24-2)4-5-15(16)17/h3-5,12-13,16H,1,6-11H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWJDCMNHSMZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCO2)NC(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2457139.png)

![N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B2457141.png)
![Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2457142.png)
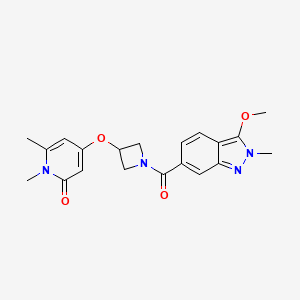

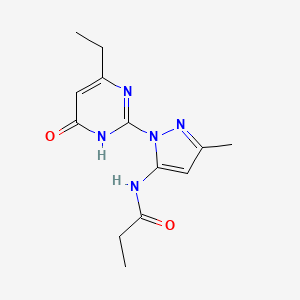
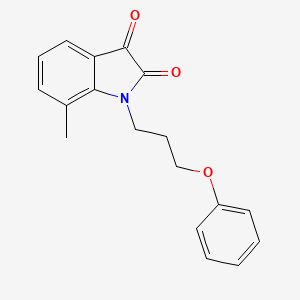
![3-[(E)-6-(Dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2457152.png)
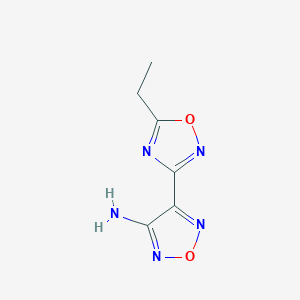
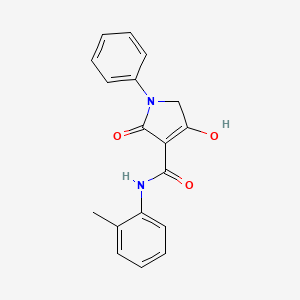
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457158.png)
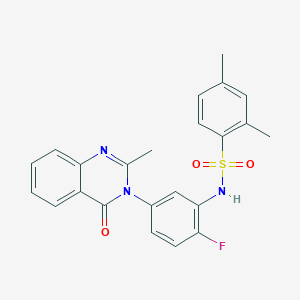
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2457160.png)